Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 1-Boc-4-(4-formylphenyl)piperazine: Properties, Synthesis, and Applications
1-Boc-4-(4-formylphenyl)piperazine, also known by its IUPAC name tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate, is a bifunctional organic compound that has emerged as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] Its structure is characterized by a piperazine ring substituted with a formyl-bearing phenyl group at one nitrogen and a tert-butoxycarbonyl (Boc) protecting group at the other. This arrangement provides two distinct, orthogonally reactive sites, making it an invaluable scaffold for creating diverse molecular libraries and developing targeted therapeutic agents.[3]
The piperazine moiety is a prevalent heterocycle in many FDA-approved drugs, prized for its ability to improve pharmacokinetic properties and to correctly orient pharmacophoric groups for optimal target interaction.[3] The presence of the aldehyde functional group offers a versatile handle for a wide array of chemical transformations, while the Boc group ensures the stability of the second piperazine nitrogen, which can be deprotected under specific conditions for subsequent functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate for researchers and drug development professionals.
Physicochemical and Structural Properties
1-Boc-4-(4-formylphenyl)piperazine is typically a light yellow to yellow solid at room temperature.[4] Its key properties are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value | Reference(s) |
| CAS Number | 197638-83-8 | [4][5][6] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [4][5][6] |
| Molecular Weight | 290.36 g/mol | [4][5][6] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 118-121 °C | [4][7] |
| Boiling Point | 441.4 ± 40.0 °C (Predicted) | [4] |
| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [4] |
| IUPAC Name | tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate | [1] |
| Synonyms | 4-(N-Boc-piperazin-1-yl)benzaldehyde, 4-(4-tert-Butoxycarbonyl)piperazinebenzaldehyde | [4][6] |
| Storage | Room temperature, sealed in dry, dark place | [4] |
Synthesis: A Robust Protocol
The most common synthesis of 1-Boc-4-(4-formylphenyl)piperazine involves a nucleophilic aromatic substitution (SNAr) reaction. This method is efficient and scalable, making it suitable for both laboratory and industrial production.
Expertise & Causality in Synthesis
The chosen pathway leverages the reactivity of an electron-deficient aromatic ring. The fluorine atom in 4-fluorobenzaldehyde is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of the adjacent formyl group. 1-Boc-piperazine serves as the nucleophile, with its unprotected nitrogen attacking the carbon bearing the fluorine atom.[8] Potassium carbonate is used as a mild base to neutralize the HF generated in situ, driving the reaction to completion. N-Methyl-2-pyrrolidinone (NMP) is an ideal solvent due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures necessary for activating the aromatic ring, and its ability to dissolve the reactants.[7]
Experimental Protocol
The following procedure is adapted from established methods.[7]
-
Reaction Setup: To a solution of N-methyl-2-pyrrolidinone (NMP, 30 mL) in a suitable reaction vessel, add 4-fluorobenzaldehyde (3.9 g, 31 mmol) and 1-Boc-piperazine (6.3 g, 34 mmol).
-
Addition of Base: Under a nitrogen atmosphere, add anhydrous potassium carbonate (8.5 g, 62 mmol). The nitrogen atmosphere is crucial to prevent oxidation of the aldehyde.
-
Heating: Stir the reaction mixture and heat to 135 °C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the mixture to cool slightly and slowly pour it into ice water (100 mL). This step quenches the reaction and precipitates the product, which has low solubility in water.
-
Purification: A yellow solid will precipitate. Collect the solid by filtration, wash it thoroughly with cold water (3 x 20 mL) to remove residual NMP and salts, and dry it under vacuum. This process typically yields 1-Boc-4-(4-formylphenyl)piperazine as a yellow solid (yield: ~72%).[7]
Synthesis Workflow Diagram
Caption: Nucleophilic aromatic substitution for the synthesis of the title compound.
Chemical Reactivity and Synthetic Utility
The value of 1-Boc-4-(4-formylphenyl)piperazine lies in its dual reactivity, allowing for sequential or parallel modifications at two distinct points of the molecule.
Reactions at the Formyl Group
The aldehyde is a versatile functional group that can undergo numerous transformations:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, elongating the molecule.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon-carbon bond formation.
-
Oxidation: Oxidation to a carboxylic acid using agents like potassium permanganate or Jones reagent, which can then be used for amide coupling.
-
Grignard/Organolithium Addition: Formation of secondary alcohols, introducing new chiral centers.
Reactions at the Piperazine Moiety
The Boc-protected nitrogen is stable to many reaction conditions used to modify the formyl group. Its utility comes from its controlled removal.
-
Boc Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to yield the free secondary amine of the piperazine ring. This deprotection is clean and typically high-yielding.
-
N-Functionalization: The newly exposed secondary amine is nucleophilic and can be functionalized through:
Strategic Application in Drug Discovery
Caption: Dual reactivity pathways of the title compound in molecular synthesis.
Safety and Handling
1-Boc-4-(4-formylphenyl)piperazine is classified as hazardous and requires careful handling in a laboratory setting.
-
Toxicity: The compound is toxic if swallowed and may cause an allergic skin reaction.[4][9] It is also reported to cause skin and serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10][12] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
-
Handling: Avoid contact with skin and eyes.[10] After handling, wash hands and any exposed skin thoroughly.[12] Do not eat, drink, or smoke in the laboratory.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][12]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move the person to fresh air.[12] If swallowed, rinse mouth with water (do not induce vomiting) and call a poison control center or doctor immediately.[12]
Conclusion
1-Boc-4-(4-formylphenyl)piperazine is more than just a chemical intermediate; it is a testament to the principles of modern synthetic strategy. Its dual functionality, combined with the stability of the Boc protecting group, provides chemists with a reliable and versatile platform for building molecular complexity. The ability to selectively manipulate either the aldehyde or the piperazine nitrogen opens up countless possibilities for creating novel compounds, particularly in the field of drug discovery where structural diversity is paramount for identifying new therapeutic leads. Understanding its properties, synthesis, and reactivity is essential for any scientist looking to leverage this powerful building block in their research.
References
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1-Boc-4-(2-formylphenyl)piperazine | C16H22N2O3. PubChem, National Center for Biotechnology Information. [Link]
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1-Boc-4-(4-formylphenyl)piperazine, min 97%, 1 gram. CP Lab Safety. [Link]
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tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. PubChem, National Center for Biotechnology Information. [Link]
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1-Boc-piperazine Spectra. SpectraBase. [Link]
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Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]
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1-Boc-piperazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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1-Boc-4-AP. Wikipedia. [Link]
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Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(16), 6128. [Link]
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